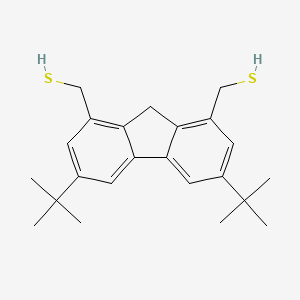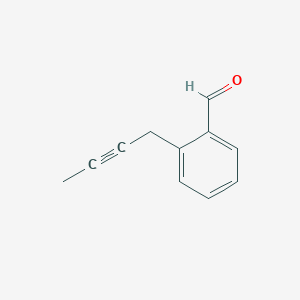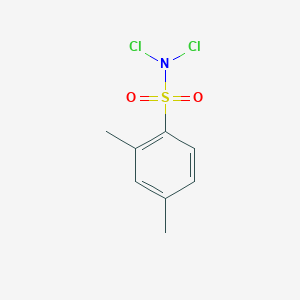
1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms. The presence of iodine, dimethyl, and pentenyl groups adds to its chemical reactivity and potential utility in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- typically involves multiple steps:
Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed cyclization of diols or hydroxy ethers.
Introduction of the Iodoethyl Group: This step often involves the use of iodine and a suitable alkylating agent under controlled conditions.
Addition of Dimethyl and Pentenyl Groups: These groups can be introduced through various alkylation and addition reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The iodine atom can be replaced with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, potassium cyanide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce a new functional group such as an amine or a nitrile.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Could be explored for its potential therapeutic properties.
Industry: May be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, affecting cellular pathways and processes. The presence of the iodine atom could facilitate interactions with proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane, 4-(2-chloroethyl)-2,2-dimethyl-6-(4-pentenyl)-: Similar structure but with a chlorine atom instead of iodine.
1,3-Dioxane, 4-(2-bromoethyl)-2,2-dimethyl-6-(4-pentenyl)-: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 1,3-Dioxane, 4-(2-iodoethyl)-2,2-dimethyl-6-(4-pentenyl)-, (4R,6S)- makes it unique compared to its chloro and bromo analogs. Iodine is larger and more polarizable, which can influence the compound’s reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
646523-15-1 |
|---|---|
Formule moléculaire |
C13H23IO2 |
Poids moléculaire |
338.22 g/mol |
Nom IUPAC |
(4R,6S)-4-(2-iodoethyl)-2,2-dimethyl-6-pent-4-enyl-1,3-dioxane |
InChI |
InChI=1S/C13H23IO2/c1-4-5-6-7-11-10-12(8-9-14)16-13(2,3)15-11/h4,11-12H,1,5-10H2,2-3H3/t11-,12-/m0/s1 |
Clé InChI |
WIFKIYDIYRBUBI-RYUDHWBXSA-N |
SMILES isomérique |
CC1(O[C@H](C[C@@H](O1)CCI)CCCC=C)C |
SMILES canonique |
CC1(OC(CC(O1)CCI)CCCC=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-hydroxy-N-{4-[(trifluoromethyl)sulfanyl]phenyl}benzamide](/img/structure/B12584416.png)
![1,1',1'',1'''-[Benzene-1,2,4,5-tetrayltetrakis(methyleneselanyl)]tetrakis(4-tert-butylbenzene)](/img/structure/B12584428.png)

![3-[(4-Methylpentyl)oxy]propan-1-amine](/img/structure/B12584451.png)
![3-{Bis[(pyridin-2-yl)methyl]amino}-4-methylphenol](/img/structure/B12584458.png)
![4-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12584462.png)

![1,1'-{[2-(Octadecyloxy)-1,4-phenylene]di(ethene-2,1-diyl)}bis[4-(octadecyloxy)benzene]](/img/structure/B12584469.png)

![N~1~-(Heptan-2-yl)-N~2~-[2-(4-methoxyphenyl)ethyl]ethane-1,2-diamine](/img/structure/B12584487.png)
![5-Chloro-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide](/img/structure/B12584492.png)
![4-(3-Chlorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12584499.png)
![8-Bromo-6-[1-(methanesulfonyl)ethyl]quinoline](/img/structure/B12584501.png)
![Phosphonic acid, [2-[3-(2-phenylethyl)oxiranyl]ethyl]-, diethyl ester](/img/structure/B12584508.png)
